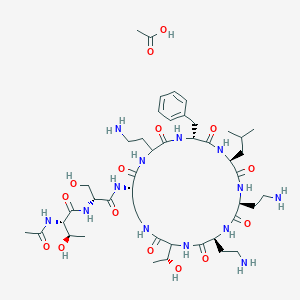
Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, including threonine, serine, diaminobutyric acid, phenylalanine, and leucine, among others. The compound is acetylated at the N-terminus and has an acetate counterion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain steps to improve efficiency and yield.
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine and serine residues, which contain hydroxyl groups.
Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Coupling Reagents: Carbodiimides (e.g., EDC) and uronium salts (e.g., HATU) are used in peptide coupling reactions.
Major Products Formed:
Oxidation Products: Oxidized forms of threonine and serine residues.
Reduction Products: Reduced forms of disulfide bonds, if present.
Substitution Products: Peptides with modified amino acid sequences.
科学研究应用
Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H depends on its specific sequence and structure. The peptide may interact with molecular targets such as receptors, enzymes, or other proteins, influencing their activity. The pathways involved can include signal transduction, enzymatic inhibition, or protein-protein interactions.
相似化合物的比较
Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(2).CH3CO2H: A similar peptide with a slight variation in the sequence.
Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(3).CH3CO2H: Another variant with different amino acid substitutions.
Uniqueness: Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H is unique due to its specific sequence and acetylation, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
属性
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(6S,9S,12S,15R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H73N13O13.C2H4O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;1-2(3)4/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);1H3,(H,3,4)/t23-,24-,27+,28?,29+,30+,31+,32-,33-,34?,35+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXUNMBWXNZRFJ-ZLTCVAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)NCC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77N13O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1052.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














